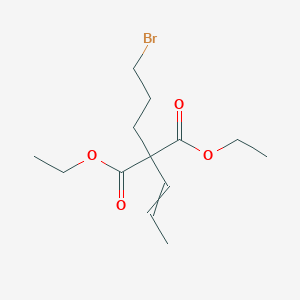
Diethyl (3-bromopropyl)(prop-1-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-bromopropyl)(prop-1-en-1-yl)propanedioate is an organic compound with the molecular formula C13H21BrO4. It is a derivative of propanedioic acid and contains both bromine and prop-1-en-1-yl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-bromopropyl)(prop-1-en-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate brominated and alkenyl alcohols. One common method is the reaction of diethyl propanedioate with 3-bromopropanol and prop-1-en-1-ol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-bromopropyl)(prop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The prop-1-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propyl derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of diethyl (3-hydroxypropyl)(prop-1-en-1-yl)propanedioate.
Scientific Research Applications
Diethyl (3-bromopropyl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (3-bromopropyl)(prop-1-en-1-yl)propanedioate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and alkenyl groups participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate: Lacks the bromine and alkenyl groups, making it less reactive in certain transformations.
Diethyl (3-chloropropyl)(prop-1-en-1-yl)propanedioate: Similar structure but with chlorine instead of bromine, leading to different reactivity.
Diethyl (3-bromopropyl)(propyl)propanedioate: Similar structure but with a propyl group instead of prop-1-en-1-yl, affecting its chemical behavior.
Uniqueness
Diethyl (3-bromopropyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both bromine and alkenyl groups, which provide a combination of reactivity and versatility in organic synthesis. This makes it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
89541-27-5 |
|---|---|
Molecular Formula |
C13H21BrO4 |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
diethyl 2-(3-bromopropyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C13H21BrO4/c1-4-8-13(9-7-10-14,11(15)17-5-2)12(16)18-6-3/h4,8H,5-7,9-10H2,1-3H3 |
InChI Key |
LQDZEBNPIRIWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCBr)(C=CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















